2-Acetyl-3-(3-chlorophenyl)acrylamide
Description
2-Acetyl-3-(3-chlorophenyl)acrylamide is an acrylamide derivative characterized by a 3-chlorophenyl group at the β-position and an acetyl substituent at the α-position of the acrylamide backbone. Acrylamides with halogenated aryl groups, such as 3-chlorophenyl, are frequently explored for antimicrobial, antiviral, and anti-inflammatory applications due to their electronic and steric effects on molecular interactions .
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylidene]-3-oxobutanamide |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)10(11(13)15)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,15) |
InChI Key |
AURXTIPUOQANMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) (E)-3-(3-chlorophenyl)-N-(3,4-diethoxyphenyl)acrylamide (LQM348)
- Substituents : N-linked 3,4-diethoxyphenyl group.
- Properties: Melting point: 158–160°C.
(b) (E)-3-(3-chlorophenyl)-N-(4-chlorophenyl)acrylamide (LQM350)
(c) (E)-3-(3-chlorophenyl)-N-phenethylacrylamide (LQM445)
- Substituents : N-linked phenethyl group.
- Properties: Melting point: 132–134°C.
Key Structural Differences in 2-Acetyl-3-(3-chlorophenyl)acrylamide :
- The acetyl group at the α-position introduces a strong electron-withdrawing effect, which may alter electronic distribution and hydrogen-bonding capacity compared to N-aryl or N-alkyl substituents in analogs.
Physicochemical Properties
A comparative analysis of melting points and substituent effects is summarized below:
| Compound Name | Substituents | Melting Point (°C) | Key Substituent Effects |
|---|---|---|---|
| This compound (Target) | α-Acetyl, β-3-chlorophenyl | Not reported | Electron-withdrawing acetyl group |
| LQM348 | N-3,4-diethoxyphenyl | 158–160 | Enhanced solubility (ethoxy) |
| LQM350 | N-4-chlorophenyl | 145–147 | Increased hydrophobicity |
| LQM445 | N-phenethyl | 132–134 | Steric hindrance |
Note: The acetyl group in the target compound likely reduces basicity at the amide nitrogen compared to N-aryl analogs, affecting interactions with biological targets .
(a) Antimicrobial Activity
- ND-7 (a NOR derivative with 3-chlorophenyl): Exhibited MIC values of <2 μM against S. aureus and 0.6–1.0 μM against B. subtilis, highlighting the contribution of the 3-chlorophenyl group to antibacterial activity .
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) thiophene carboxylates: Demonstrated antioxidant and anti-inflammatory activities, suggesting acrylamides with electron-withdrawing groups (e.g., cyano) may enhance radical-scavenging capacity .
(b) Antiviral Activity
- Substituents like 3,4-diethoxy may improve target binding through π-π interactions .
Inference for Target Compound : The acetyl group in this compound may modulate bioactivity by altering electron density or steric accessibility compared to analogs with N-aryl or alkyl groups.
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